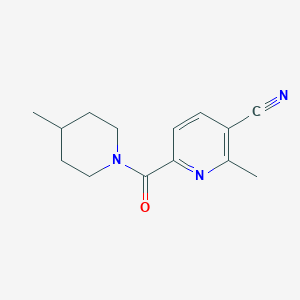
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PP2A inhibitor and has been found to have promising results in various research studies.
Applications De Recherche Scientifique
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide has been found to have promising results in various scientific research studies. One of the most significant applications of this compound is in cancer research. It has been found to inhibit the activity of protein phosphatase 2A (PP2A), which is a tumor suppressor protein. This inhibition leads to the activation of various signaling pathways that can induce apoptosis in cancer cells. Additionally, this compound has also been found to have potential applications in neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mécanisme D'action
The mechanism of action of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide involves the inhibition of protein phosphatase 2A (PP2A). PP2A is a tumor suppressor protein that regulates various cellular processes, including cell division, cell growth, and apoptosis. The inhibition of PP2A by 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide leads to the activation of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide has been found to have various biochemical and physiological effects. The inhibition of PP2A by this compound leads to the activation of various signaling pathways, which can induce apoptosis in cancer cells. Additionally, this compound has also been found to have potential applications in neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide in lab experiments is its potential applications in cancer research and neurodegenerative disorders. Additionally, this compound has also been found to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and require specialized equipment.
Orientations Futures
There are various future directions for the research and development of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide. One of the future directions is to explore its potential applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research can be conducted to improve the synthesis method of this compound, making it more efficient and cost-effective. Furthermore, the development of new analogs of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide can also be explored to improve its efficacy and specificity in various diseases.
Méthodes De Synthèse
The synthesis of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is the reaction of 2-pyridinecarboxaldehyde and 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a catalyst. This reaction results in the formation of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide. The purity of the synthesized compound can be improved by recrystallization or column chromatography.
Propriétés
IUPAC Name |
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-10-16-14)13-9-11-19(18-13)12-6-2-1-3-7-12/h1-11H,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPWLIPFCAPJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

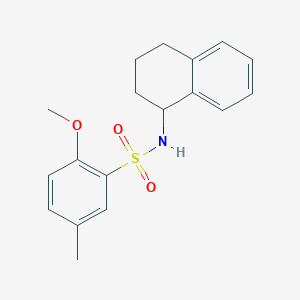
![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)
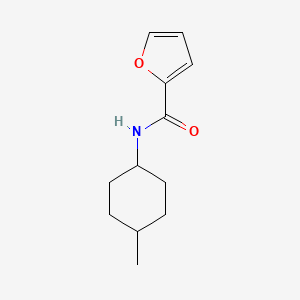
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)

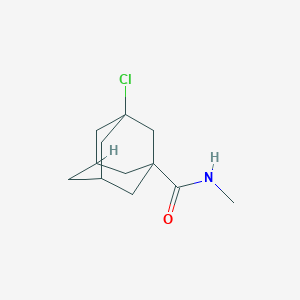
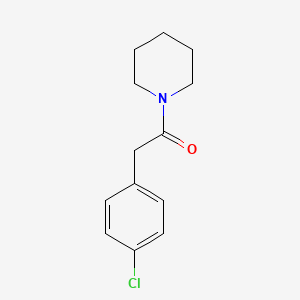
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
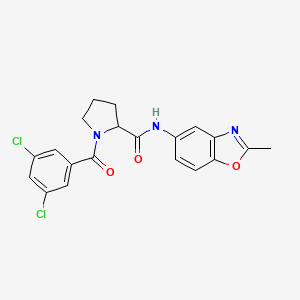
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)
